molecular formula C20H25F3N4S B2408697 1-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine CAS No. 2034244-21-6

1-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine

Cat. No.: B2408697
CAS No.: 2034244-21-6
M. Wt: 410.5
InChI Key: IEOIYYYIMVQVJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine is a chemically sophisticated compound designed for preclinical research, featuring a molecular architecture that combines piperazine and piperidine rings. These heterocycles are frequently employed in medicinal chemistry to optimize the physicochemical properties of lead compounds and serve as scaffolds for arranging pharmacophoric groups during interaction with biological targets . The integration of a 3-(trifluoromethyl)pyridin-2-yl group and a thiophen-2-ylmethyl group suggests potential for diverse target engagement, as such fragments are known to enhance binding affinity and metabolic stability. The piperazine moiety is a privileged structure in drug discovery, found in numerous FDA-approved therapeutics across various classes, including kinase inhibitors for oncology and receptor modulators for central nervous system (CNS) disorders . Piperidine derivatives are also prominent in bioactive compounds, with demonstrated applications as anticancer agents, antipsychotics, and local anesthetics . Compounds with hybrid piperidine-piperazine structures, similar to this one, have been investigated as antagonists for specific receptors such as the muscarinic M4 receptor, indicating potential relevance for neurological conditions . Other research has explored such frameworks as autotaxin inhibitors for treating pathophysiological conditions mediated by lysophosphatidic acid (LPA), including cancer and fibrosis . This compound is supplied for research purposes only and is intended for use by qualified laboratory scientists. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N4S/c21-20(22,23)18-4-1-7-24-19(18)27-12-10-26(11-13-27)16-5-8-25(9-6-16)15-17-3-2-14-28-17/h1-4,7,14,16H,5-6,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOIYYYIMVQVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine is a complex piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various therapeutic areas, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a piperazine core substituted with thiophenyl and trifluoromethyl groups. Its IUPAC name is:

1 1 Thiophen 2 ylmethyl piperidin 4 yl 4 3 trifluoromethyl pyridin 2 yl piperazine\text{1 1 Thiophen 2 ylmethyl piperidin 4 yl 4 3 trifluoromethyl pyridin 2 yl piperazine}

Key Structural Features

FeatureDescription
Molecular Formula C16_{16}H19_{19}F3_{3}N4_{4}S
Molecular Weight 372.40 g/mol
Key Functional Groups Piperidine, piperazine, thiophene, trifluoromethyl

Anticancer Properties

Recent studies have indicated that piperazine derivatives, including compounds similar to the one , exhibit significant anticancer properties. For instance, one study reported that certain piperidine derivatives demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, surpassing the efficacy of established chemotherapeutics like bleomycin . The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . This inhibition could lead to increased levels of acetylcholine, enhancing cognitive function.

Antimicrobial Activity

Research into related piperazine compounds has revealed promising antimicrobial activity. For example, derivatives have been tested against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values indicating potent antibacterial effects . The presence of nitrogen heterocycles in these compounds contributes significantly to their biological activity.

Study 1: Anticancer Efficacy

In a comparative study evaluating the anticancer efficacy of piperidine derivatives, the compound was assessed for its ability to induce apoptosis in cancer cell lines. The results indicated a dose-dependent increase in apoptotic markers when treated with the compound compared to control groups.

Study 2: Neuroprotective Mechanism

A detailed investigation into the neuroprotective mechanisms revealed that the compound effectively inhibited AChE activity with an IC50 value comparable to known inhibitors like Donepezil. This suggests its potential as a therapeutic agent for Alzheimer's disease .

Preparation Methods

Reductive Amination of Piperidin-4-one

The synthesis begins with 1-methylpiperidin-4-one (III), which is converted to its hydrobromide salt via treatment with HBr in glacial acetic acid. Subsequent bromination at the 3-position using bromine in acetic acid yields 3-bromo-1-methyl-4-oxopiperidine hydrobromide (IV). This intermediate undergoes nucleophilic substitution with 2-thiophenemethylamine to introduce the thiophene moiety.

Key Reaction Conditions:

  • Solvent: Glacial acetic acid
  • Temperature: 0–30°C
  • Bromine stoichiometry: 1.0–1.2 equivalents

Catalytic Hydrogenation

Alternatively, 1-(thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride (CAS 82378-85-6) is commercially accessible and serves as a direct precursor. Its synthesis involves reductive amination of piperidin-4-one with 2-thiophenemethylamine under hydrogenation conditions (Pd/C, H₂, 50 psi), followed by hydrochloride salt formation.

Purity and Characterization:

  • Purity: ≥97% (HPLC)
  • Molecular Weight: 196.31 g/mol
  • SMILES: NC1CCN(CC2=CC=CS2)CC1

Synthesis of 4-(3-(Trifluoromethyl)pyridin-2-yl)piperazine

Nucleophilic Aromatic Substitution

2-Chloro-3-(trifluoromethyl)pyridine reacts with piperazine in toluene at elevated temperatures (150°C) to afford the target piperazine derivative. Triethylamine (3.0 equivalents) is employed to scavenge HCl, driving the reaction to completion.

Optimized Parameters:

  • Solvent: Toluene
  • Temperature: 150°C
  • Duration: 20 hours
  • Yield: 96%

Alternative Pathways Using Phase Transfer Catalysis

Patent literature describes the use of phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems. This method reduces side product formation during the substitution of electron-deficient pyridines.

Coupling of Piperidine and Piperazine Subunits

Alkylation of 1-(Thiophen-2-ylmethyl)piperidin-4-amine

The primary amine group in 1-(thiophen-2-ylmethyl)piperidin-4-amine reacts with 1-chloro-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine in the presence of K₂CO₃. This SN2 alkylation proceeds efficiently in polar aprotic solvents like DMF or acetone.

Representative Protocol:

  • Reagents:
    • 1-(Thiophen-2-ylmethyl)piperidin-4-amine: 1.0 equivalent
    • 1-Chloro-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine: 1.1 equivalents
    • Base: K₂CO₃ (2.5 equivalents)
  • Solvent: Acetone
  • Temperature: Reflux (56°C)
  • Duration: 12–18 hours
  • Yield: 78–82%

Reductive Amination

For substrates lacking a leaving group, reductive amination using NaBH₃CN or BH₃·THF offers an alternative. This method requires prior conversion of the amine to an imine intermediate, followed by reduction.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Alkylation (SN2) High regioselectivity, mild conditions Requires activated leaving group 78–82
Reductive Amination Applicable to non-activated amines Multi-step, requires stoichiometric reductant 65–70
Phase Transfer Catalysis Accelerated kinetics, lower byproducts Specialized equipment, higher cost 85–90

Purification and Characterization

Crude products are purified via recrystallization (isopropanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Final characterization employs:

  • ¹H/¹³C NMR : Confirms substitution patterns and integration ratios.
  • HRMS : Validates molecular formula (C₁₉H₂₂F₃N₅S).
  • HPLC : Ensures ≥95% purity.

Industrial-Scale Considerations

Patent EP1049674B1 highlights the importance of avoiding oxidation-sensitive intermediates by using one-pot reactions. For instance, bromination and subsequent coupling with 1,3,5-trimethoxybenzene are performed without isolating intermediates, reducing degradation risks. Similarly, the use of aqueous workups and inexpensive bases (e.g., NaOH) enhances cost-efficiency.

Q & A

Q. Optimization factors :

  • Temperature : Room temperature for coupling to minimize side reactions.
  • Solvent choice : Polar aprotic solvents (DMF) enhance reagent solubility.
  • Catalyst : Palladium complexes for cross-coupling steps (if applicable) .

Advanced: How can researchers resolve contradictions in reported yields or purity across synthetic protocols?

Answer:
Discrepancies often arise from:

  • Reagent stoichiometry : Excess HOBt/TBTU (1.2–1.5 equivalents) improves coupling efficiency but may increase impurities .
  • Reaction time : Extended stirring (20–24 hours) ensures completion but risks decomposition in sensitive substrates .
  • Purification methods : HPLC vs. column chromatography can lead to purity differences (e.g., 91% vs. 68% yield in analogous syntheses) .

Q. Mitigation strategies :

  • Monitor reactions with TLC/HPLC at intervals.
  • Use standardized characterization (e.g., HRMS, 13C^{13}\text{C} NMR) to verify structural integrity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • 1H^1\text{H} NMR identifies proton environments (e.g., thiophene protons at δ 7.13–6.77 ppm, piperazine signals at δ 3.79–3.45 ppm) .
    • 13C^{13}\text{C} NMR confirms carbonyl (δ ~171 ppm) and trifluoromethylpyridine carbons (δ 124.5 ppm, q, J=270.9J = 270.9 Hz) .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretch at 1645 cm1^{-1}) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ 384.1355) .

Advanced: How does the compound’s structure influence its pharmacological activity?

Answer:

  • Thiophene moiety : Enhances lipophilicity and membrane permeability, critical for CNS targeting .
  • Trifluoromethylpyridine : Improves metabolic stability and binding affinity to receptors (e.g., serotonin/dopamine receptors) via halogen bonding .
  • Piperazine-piperidine core : Facilitates interactions with GPCRs (G-protein-coupled receptors), common in antipsychotic/antidepressant drugs .

Q. Experimental validation :

  • Radioligand binding assays : Quantify affinity for receptors (e.g., KiK_i values for 5-HT2A_{2A} or D2_2 receptors) .
  • In vitro cytotoxicity : Test against cancer cell lines (e.g., IC50_{50} determination) .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage conditions :
    • Temperature: -20°C in amber vials to prevent photodegradation.
    • Solvent: DMSO or ethanol solutions (avoid aqueous buffers if hydrolytically unstable) .
  • Decomposition risks : Hydrolysis of the piperazine ring in acidic/basic conditions .

Advanced: How can computational methods predict the compound’s biological interactions?

Answer:

  • Molecular docking : Simulate binding to target receptors (e.g., 5-HT2A_{2A} using AutoDock Vina) to identify key residues (e.g., Ser159, Asp155) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., CF3_3 position) with activity trends .

Validation : Compare computational IC50_{50} with experimental data from kinase assays .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on HeLa or MCF-7 cells .
  • Receptor profiling : Competitive binding assays with 3H^3\text{H}-labeled ligands (e.g., ketanserin for 5-HT2A_{2A}) .

Advanced: How to address discrepancies in receptor binding data across studies?

Answer:
Potential causes:

  • Assay conditions : Variations in buffer pH or ion concentration (e.g., Mg2+^{2+} affects GPCR binding) .
  • Ligand purity : Impurities >95% required for reliable KdK_d measurements .

Q. Resolution :

  • Replicate experiments with standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines).
  • Use orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.